

Spectroscopic Profile of 2-Methoxy-3-(trifluoromethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-3-(trifluoromethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Methoxy-3-(trifluoromethyl)pyridine** (CAS: 121643-44-5). The document details experimental nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Methodologies for data acquisition are also described to facilitate replication and further analysis.

Core Spectroscopic Data

The following sections present the available spectroscopic data for **2-Methoxy-3-(trifluoromethyl)pyridine**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the proton (^1H), carbon-13 (^{13}C), and fluorine-19 (^{19}F) NMR data.

Table 1: ^1H NMR Spectroscopic Data for **2-Methoxy-3-(trifluoromethyl)pyridine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Reference
8.32	d	4.0	H-6 (Pyridine Ring)	CDCl ₃	[1]
7.84	d	8.0	H-4 (Pyridine Ring)	CDCl ₃	[1]
6.95	dd	4.0, 8.0 (Implied)	H-5 (Pyridine Ring)	CDCl ₃	[1]
4.03	s	-	-OCH ₃ (Methoxy)	CDCl ₃	[1]
8.45	d	Not Reported	Pyridine Ring Proton	DMSO-d ₆	
8.11	d	Not Reported	Pyridine Ring Proton	DMSO-d ₆	
7.20	dd	Not Reported	Pyridine Ring Proton	DMSO-d ₆	
3.98	s	-	-OCH ₃ (Methoxy)	DMSO-d ₆	

Py = Pyridine

Table 2: ¹³C NMR Spectroscopic Data for **2-Methoxy-3-(trifluoromethyl)pyridine**

Chemical Shift (δ) ppm	Multiplicity (due to JC-F)	Coupling Constant (JC-F) Hz	Assignment	Solvent	Reference
161.0	s	-	C-2 (Py-OCH ₃)	CDCl ₃	[1]
150.6	s	-	C-6 (Py)	CDCl ₃	[1]
136.4	q	5	C-4 (Py)	CDCl ₃	[1]
123.2	q	270	-CF ₃	CDCl ₃	[1]
116.0	s	-	C-5 (Py)	CDCl ₃	[1]
113.4	q	33	C-3 (Py-CF ₃)	CDCl ₃	[1]
54.1	s	-	-OCH ₃	CDCl ₃	[1]

Table 3: ¹⁹F NMR Spectroscopic Data for **2-Methoxy-3-(trifluoromethyl)pyridine**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Reference
-64.03	s	-CF ₃	CDCl ₃	[1]

Infrared (IR) Spectroscopy

A study of **2-Methoxy-3-(trifluoromethyl)pyridine** has reported its Fourier-transform Infrared (FT-IR) spectrum, recorded in the 3500–400 cm⁻¹ region.[2] The detailed vibrational assignments have been supported by density functional theory (DFT) calculations.[2] Key experimental absorption bands are highlighted below.

Table 4: Selected FT-IR Absorption Bands for **2-Methoxy-3-(trifluoromethyl)pyridine**

Wavenumber (cm ⁻¹)	Assignment Description	Reference
3073	Aromatic C-H Stretching	[2]
1249, 1279, 1296	C-H In-plane Bending (Correlates to FT-Raman)	[2]
1015	Planar Ring Deformation	[2]
779	C-H Out-of-plane Bending	[2]
610	Planar Ring Deformation	[2]
454	Non-planar Ring Deformation	[2]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of the title compound.

Table 5: Mass Spectrometry Data for **2-Methoxy-3-(trifluoromethyl)pyridine**

Technique	m/z Value	Species	Finding	Reference
HRMS-EI	177.0401	[C ₇ H ₆ NOF ₃] ⁺	Calculated	[1]
HRMS-EI	177.0403	[C ₇ H ₆ NOF ₃] ⁺	Found	[1]
MS	178.1	[M+H] ⁺	Found	

Experimental Protocols

The data presented in this guide were obtained using standard analytical chemistry techniques. The following sections describe the general methodologies employed.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of **2-Methoxy-3-(trifluoromethyl)pyridine** was dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a 5 mm NMR tube.

- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer for ^1H NMR and a 100 MHz or 125.8 MHz spectrometer for ^{13}C NMR.^[1] The ^{19}F NMR spectrum was recorded on a 376 MHz instrument.^[1]
- Data Acquisition: Standard pulse sequences were used for ^1H , ^{13}C , and ^{19}F acquisitions. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, where the residual solvent peak is used for calibration.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

FT-IR Spectroscopy Protocol

- Sample Preparation: As **2-Methoxy-3-(trifluoromethyl)pyridine** is a liquid, a thin film of the neat sample was prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).
- Instrumentation: The FT-IR spectrum was recorded on a PerkinElmer FT-IR spectrophotometer.^[2]
- Data Acquisition: The spectrum was scanned over the mid-infrared range of 3500–400 cm^{-1} .^[2] A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier transformed to generate the infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol

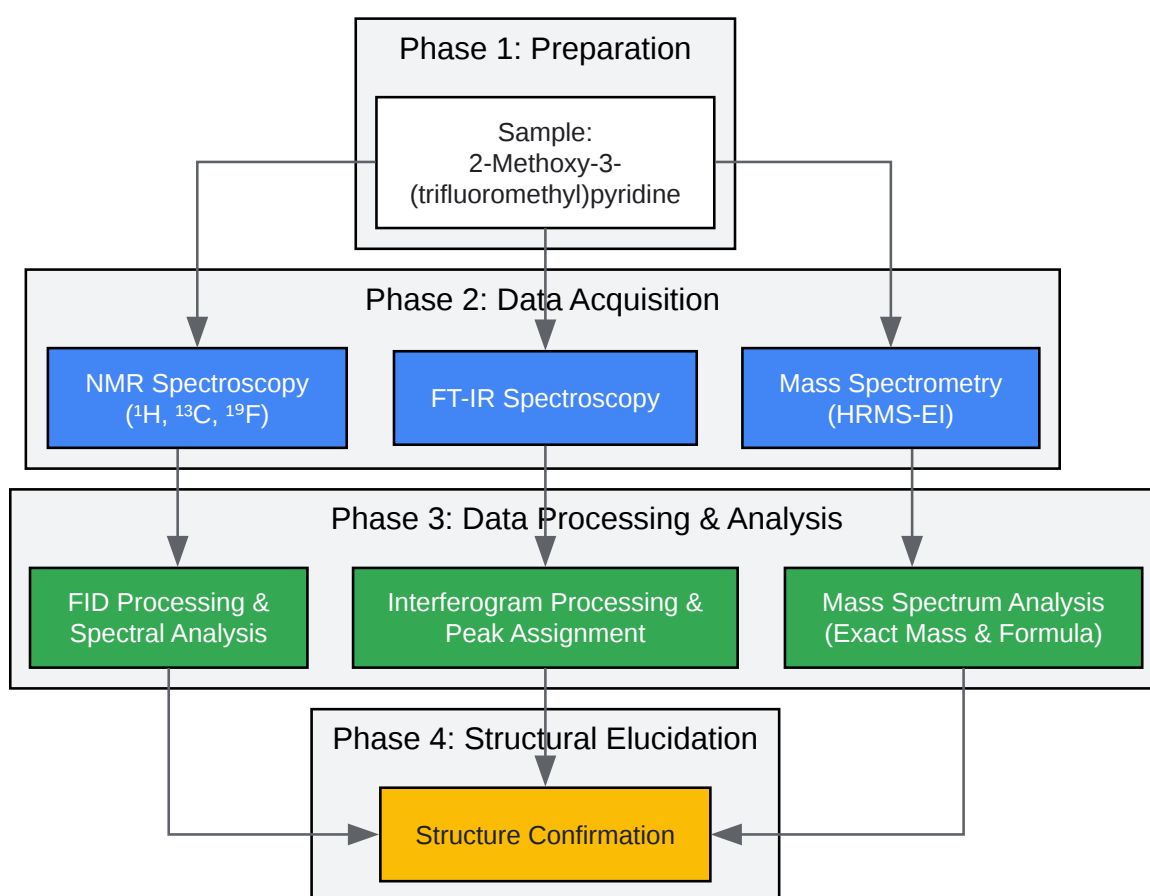
- Sample Introduction: A dilute solution of the sample was introduced into the mass spectrometer. For High-Resolution Mass Spectrometry (HRMS), direct infusion or introduction via Gas Chromatography (GC) is common.
- Ionization: Electron Ionization (EI) was used to generate the molecular ion and characteristic fragment ions.^[1]
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector instrument).

- Data Analysis: The resulting mass spectrum was analyzed to determine the exact mass of the molecular ion, which was then compared to the calculated theoretical mass for the chemical formula $C_7H_6F_3NO$ to confirm its elemental composition.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using the spectroscopic techniques described in this guide.

Workflow for Spectroscopic Analysis of 2-Methoxy-3-(trifluoromethyl)pyridine



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Caption: General workflow for spectroscopic characterization.

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References

- 1. [jocpr.com](https://www.jocpr.com) [[jocpr.com](https://www.jocpr.com)]
- 2. [jocpr.com](https://www.jocpr.com) [[jocpr.com](https://www.jocpr.com)]
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